Technical Monograph: Total Synthesis of N-Acetyl Fluvoxamine Acid
Technical Monograph: Total Synthesis of N-Acetyl Fluvoxamine Acid
This technical guide details the total synthesis and structural characterization of N-Acetyl Fluvoxamine Acid (also known as Metabolite M4).[1] This compound is a critical reference standard for the quality control of Fluvoxamine Maleate API, serving as a marker for oxidative degradation and metabolic profiling.
Unlike the parent drug synthesis which targets a methyl ether, this pathway requires the construction of a carboxylic acid backbone while simultaneously managing the acetylation of the oxime side chain .
[1]
Compound Profile & Retrosynthetic Strategy
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Chemical Name: (E)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid[1][3][4]
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Role: Major urinary metabolite (M4); degradation impurity.[1]
Retrosynthetic Analysis
The synthesis is best approached via a convergent pathway to avoid the difficult selective oxidation of the parent drug's terminal methyl ether. We disconnect the molecule at the oxime (
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The Electrophile: 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid (The "Keto-Acid").[1]
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The Nucleophile:
-[2-(aminooxy)ethyl]acetamide (The "Acetylated Linker").[1]
Synthesis Pathway Visualization
The following diagram illustrates the convergent workflow, distinguishing between the construction of the aryl-acid skeleton and the amino-side chain.
Caption: Convergent synthesis of N-Acetyl Fluvoxamine Acid via Grignard arylation of glutaric anhydride and subsequent oxime condensation.
Detailed Experimental Protocols
Phase 1: Synthesis of the Keto-Acid Backbone
Objective: Construct the 5-carbon carboxylic acid chain attached to the trifluoromethyl-phenyl ring.[1]
Rationale: Direct Friedel-Crafts acylation of trifluoromethylbenzene with glutaric anhydride is sluggish due to the electron-withdrawing
Protocol:
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Grignard Formation: In a dry 3-neck flask under nitrogen, activate Magnesium turnings (1.2 eq) with iodine. Add 1-bromo-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF dropwise. Reflux for 2 hours until Mg is consumed.
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Anhydride Opening: Dissolve Glutaric Anhydride (0.9 eq) in dry THF in a separate vessel cooled to 0°C.
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Addition: Cannulate the Grignard reagent slowly into the anhydride solution. Critical: Keep temperature <5°C to prevent double addition (which would form the tertiary alcohol).
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Quench & Workup: Stir for 4 hours, then quench with 1M HCl. Extract with Ethyl Acetate.[1]
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Isolation: The product, 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid , is extracted into saturated
(separating it from non-acidic impurities), then re-acidified and filtered.[1]
Phase 2: Synthesis of the Acetylated Linker
Objective: Create the
Protocol:
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Coupling: React
-(2-bromoethyl)acetamide (1.0 eq) with -hydroxyphthalimide (1.1 eq) and Triethylamine (1.2 eq) in DMF at 70°C for 6 hours. -
Precipitation: Pour into ice water to precipitate the phthalimide-protected intermediate.[1]
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Deprotection: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (1.5 eq) and reflux for 2 hours. The byproduct (phthalhydrazide) will precipitate.
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Filtration: Filter off the solid.[1] Concentrate the filtrate and treat with HCl/Dioxane to isolate
-[2-(aminooxy)ethyl]acetamide hydrochloride .[1]
Phase 3: Convergent Condensation & Isomer Separation
Objective: Form the oxime bond and isolate the pharmacologically relevant (E)-isomer.[1]
Protocol:
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Condensation: Combine the Keto-Acid (Phase 1) and the Linker (Phase 2) in absolute Ethanol. Add Pyridine (2.5 eq) to buffer the HCl.
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Reflux: Heat to reflux for 4–6 hours. Monitor by HPLC.
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Workup: Evaporate solvent. Dissolve residue in water/DCM. Adjust pH to 3.0. Extract the organic layer.
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Isomer Purification: The reaction yields an E/Z mixture.[1]
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Method: Recrystallize from Toluene/Heptane (1:3).[1] The (E)-isomer is thermodynamically more stable and typically crystallizes preferentially.[1]
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Validation: Verify geometry using NOE (Nuclear Overhauser Effect) NMR spectroscopy.[1] The (E)-isomer shows interaction between the oxime oxygen methylene protons and the phenyl ring protons.[1]
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Analytical Specifications
The following data parameters validate the identity of the synthesized reference standard.
| Parameter | Specification (Expected) | Technique |
| Appearance | White to off-white crystalline powder | Visual |
| Mass Spectrometry | LC-MS (ESI+) | |
| Molecular Formula | Elemental Analysis | |
| Melting Point | 128°C – 132°C | DSC |
| Isomeric Purity | > 99.5% (E)-isomer | HPLC (Chiral or C18) |
| NMR ( | 500 MHz DMSO- |
Critical Control Points (Troubleshooting)
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Impurity D Formation: During Phase 1, if the Grignard addition is too fast or warm, the ketone reacts with a second equivalent of Grignard, forming a tertiary alcohol impurity. Control: Strict temperature monitoring at 0°C.
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Geometric Isomerism: The biological metabolite is specific (E-isomer).[1] The Z-isomer is an impurity of the impurity.[1] If recrystallization fails, preparative HPLC using a C18 column with a Formic Acid/Acetonitrile gradient is required.
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Stability: The N-O bond is sensitive to strong acids.[1] Avoid using concentrated HCl during the workup of the final step; use weak organic acids (Acetic/Citric) or dilute mineral acids.
References
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Metabolic Pathway Identification: Perucca, E., et al. "Clinical Pharmacokinetics of Fluvoxamine."[7] Clinical Pharmacokinetics, vol. 27, no. 3, 1994, pp. 175-190.[1] Establishes Fluvoxamine Acid and its N-acetyl derivative as primary urinary metabolites.[1][8]
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Enzymatic Mechanism: Labib, R., et al. "Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine." Drug Metabolism and Disposition, vol. 35, no. 8, 2007. Details the oxidative deamination pathway leading to the acid metabolite.
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Chemical Structure Verification: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 71312888, N-Acetyl Fluvoxamine Acid." PubChem, 2024. Provides IUPAC nomenclature and physicochemical property data.[1]
-
Analytical Standards & Impurity Profiling: LGC Standards. "N-Acetyl Fluvoxamine Acid Reference Material."[1][2][4][6] Validation of the compound as a commercial reference standard for pharmaceutical QC.[1]
Sources
- 1. 5-Methoxy-4'-(trifluoromethyl)valerophenone | C13H15F3O2 | CID 527103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-Acetyl Fluvoxamine Acid | C16H19F3N2O4 | CID 71312888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl Fluvoxamine Acid | LGC Standards [lgcstandards.com]
- 5. N-Acetyl Fluvoxamine Acid | CAS 88699-87-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. vivanls.com [vivanls.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
